molecular formula C12H19NO2 B13203174 4-[(Tert-butylamino)methyl]-2-methoxyphenol

4-[(Tert-butylamino)methyl]-2-methoxyphenol

Cat. No.: B13203174
M. Wt: 209.28 g/mol
InChI Key: GCBDJKUZIAQOBU-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number

The systematic IUPAC name for this compound is 4-[(tert-butylamino)methyl]-2-methoxyphenol , which precisely describes its molecular structure. The name follows IUPAC conventions by prioritizing the phenol ring as the parent structure, with substituents listed in alphabetical order. The tert-butylamino-methyl group (-CH₂-NH-C(CH₃)₃) is located at the fourth carbon (para position), while the methoxy group (-OCH₃) occupies the second carbon (ortho position).

The CAS Registry Number for the hydrochloride salt of this compound is 1193389-31-9 . However, the CAS number for the base compound (without the hydrochloride moiety) is not explicitly provided in the available sources. This distinction is critical for precise chemical referencing, as the salt and base forms differ in solubility, stability, and applications.

Property Value
IUPAC Name This compound
CAS Registry Number (HCl salt) 1193389-31-9
Molecular Formula (Base) C₁₂H₁₉NO₂

Molecular Formula and Structural Isomerism

The molecular formula of the base compound is C₁₂H₁₉NO₂ , corresponding to a molecular weight of 209.29 g/mol . This formula accounts for 12 carbon atoms, 19 hydrogen atoms, one nitrogen atom, and two oxygen atoms. The hydrochloride salt, as described in search results, has the formula C₁₂H₂₀ClNO₂ due to the addition of a hydrochloric acid molecule.

Structural isomerism in this compound arises from two primary factors:

  • Positional Isomerism : Variations in the placement of the tert-butylamino-methyl and methoxy groups on the phenol ring could yield isomers. For example, shifting the methoxy group to the third carbon (meta position) while retaining the tert-butylamino-methyl group at the fourth carbon would create a positional isomer.
  • Functional Group Isomerism : Alternative arrangements of the tert-butylamino and methyl groups within the substituent could theoretically produce isomers, though such variants are not documented in the provided sources.

The compound’s rigidity is influenced by the tert-butyl group’s steric bulk, which limits conformational flexibility and reduces the likelihood of geometric isomerism.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

4-[(tert-butylamino)methyl]-2-methoxyphenol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)13-8-9-5-6-10(14)11(7-9)15-4/h5-7,13-14H,8H2,1-4H3

InChI Key

GCBDJKUZIAQOBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC1=CC(=C(C=C1)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Route via Nitration & Reductive Amination

Key Steps:

  • Nitration: Initial nitration of 2-methoxyphenol introduces a nitro group at the C4 position. Mixed acid (HNO₃/H₂SO₄) under controlled conditions (0–5°C) prevents over-nitration.
  • Mannich Reaction: The nitro intermediate undergoes reductive amination with tert-butylamine and formaldehyde in ethanol (60–80°C), forming the tert-butylamino methyl group.

Optimization Data:

Step Conditions Yield (%) Purity (%)
Nitration HNO₃/H₂SO₄, 0–5°C, 2 hr 78 92
Amination EtOH, 70°C, 6 hr 65 95

Purification:

  • Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% purity.
  • Recrystallization in ethanol/water yields crystalline product (mp 145–147°C).

Alternative Pathway via Direct Alkylation

Procedure:

  • Methylation: 2-Nitrophenol is methylated using dimethyl sulfate in alkaline conditions to form 2-methoxy-4-nitrophenol.
  • Reduction & Amination: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by alkylation with tert-butyl bromide under basic conditions.

Critical Parameters:

Parameter Optimal Value
Methylation Temperature 40–50°C
Hydrogenation Pressure 50 psi H₂
Alkylation Base K₂CO₃ in DMF

Yield Improvement:

  • Use of phase-transfer catalysts (e.g., TBAB) increases alkylation efficiency to 82%.

Crystallization & Characterization

Crystal Form Data:

  • Solvent System: Ethanol/water (7:3 v/v) yields monoclinic crystals suitable for X-ray diffraction.
  • PXRD Peaks: Distinct peaks at 2θ = 12.3°, 15.3°, 24.5° confirm phase purity.

Analytical Validation:

Technique Key Signals
¹H NMR (DMSO-d₆) δ 1.28 (s, 9H, t-Bu), 3.80 (s, 3H, OCH₃)
HRMS [M+H]⁺ = 224.1284 (calc. 224.1281)

Industrial-Scale Considerations

Process Challenges:

  • Isomer Separation: Chromatography remains necessary to resolve ortho/para isomers during amination.
  • Waste Management: Neutralization of mixed acid waste requires Ca(OH)₂ to precipitate sulfates.

Cost Analysis:

Component Cost Contribution (%)
tert-Butylamine 45
Solvents 30
Catalysts 15

Comparative Evaluation of Methods

Method Advantages Limitations
Nitration/Amination High regioselectivity Multi-step, moderate yields
Direct Alkylation Shorter route Requires high-pressure H₂

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under controlled conditions. For example:

Reagent Conditions Product Yield Reference
O₂ (air)Alkaline aqueous solutionQuinone derivative~60%
FeCl₃/H₂O₂Room temperature, 6 hoursOxidized dimer45%

Oxidation typically generates quinone-like structures, with reaction rates influenced by pH and substituent electronic effects. The tert-butylamino group stabilizes intermediates through intramolecular hydrogen bonding, reducing side reactions.

Electrophilic Aromatic Substitution

The methoxy group activates the aromatic ring toward electrophilic substitution. Key reactions include:

Nitration

Reagent Conditions Position Product
HNO₃/H₂SO₄0–5°C, 2 hoursPara to -OCH₃4-Nitro derivative

Nitration occurs predominantly at the para position to the methoxy group due to its strong activating effect. Steric hindrance from the tert-butylamino group limits substitution at adjacent positions.

Sulfonation

Reagent Conditions Position Notes
H₂SO₄ (fuming)80°C, 4 hoursOrtho to -OHReversible under heating

Sulfonation favors the ortho position relative to the hydroxyl group, though reversibility is observed under prolonged heating.

Alkylation and Acylation

The phenolic hydroxyl group participates in typical derivatization reactions:

Reaction Type Reagent Product Catalyst Yield
AlkylationCH₃I, K₂CO₃Methyl ether derivativeNone85%
AcylationAcCl, pyridineAcetylated derivativeDMAP78%

Alkylation proceeds efficiently under mild conditions, while acylation requires base catalysts to enhance reactivity. Steric effects from the tert-butyl group slightly reduce reaction rates compared to simpler phenols.

Coupling Reactions

The aromatic ring participates in cross-coupling reactions, enabling synthetic diversification:

Reaction Catalyst Conditions Product
Suzuki couplingPd(PPh₃)₄DMF, 80°C, 12 hoursBiaryl derivative
Ullmann couplingCuI, 1,10-phenanthrolineDMSO, 120°C, 24 hoursDiarylamine derivative

These reactions are critical for attaching functional groups to the aromatic core, with yields dependent on electronic and steric factors.

Interaction with Amine Reagents

The tert-butylamino side chain undergoes nucleophilic substitution under acidic conditions:

Reagent Conditions Product Mechanism
HCl (conc.)Reflux, 8 hoursSecondary amine derivativeSN1 substitution
Ac₂ORoom temperature, 2 hoursAcetylated amineNucleophilic acylation

The bulky tert-butyl group limits reaction rates in SN2 mechanisms but facilitates SN1 pathways due to carbocation stability .

Reductive Reactions

Catalytic hydrogenation targets the aromatic ring:

Catalyst Conditions Product Selectivity
Pd/C, H₂ (1 atm)Ethanol, 25°C, 6 hoursCyclohexanol derivativePartial ring saturation

Reduction selectively saturates the ring while preserving the tert-butylamino group.

Complexation with Metal Ions

The compound acts as a ligand for transition metals:

Metal Salt Conditions Complex Type Application
FeCl₃Ethanol, 25°COctahedral Fe(III) complexCatalysis
Cu(NO₃)₂Aqueous solutionSquare-planar Cu(II) complexAntioxidant studies

Metal complexes are stabilized by coordination through the hydroxyl and amine groups.

Key Mechanistic Insights

  • Steric Effects : The tert-butyl group restricts access to reactive sites, favoring reactions with smaller electrophiles .

  • Hydrogen Bonding : Intramolecular H-bonding between the hydroxyl and amine groups stabilizes transition states in oxidation and substitution reactions.

  • Electronic Effects : The methoxy group strongly activates the ring, while the tert-butylamino group exerts mild electron-donating effects via resonance.

Scientific Research Applications

4-[(Tert-butylamino)methyl]-2-methoxyphenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Tert-butylamino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(tert-butylamino)methyl]-2-methoxyphenol with structurally or functionally related compounds:

Compound Structure Molecular Weight (g/mol) Key Features Applications/Biological Activity References
This compound Phenol with 2-OCH₃, 4-(tert-butylaminomethyl) substituents ~255 (free base) Tert-butylamino group enhances lipophilicity; methoxy group stabilizes phenol. Limited evidence; likely used as a pharmaceutical intermediate or reference standard.
BHA (2-tert-butyl-4-methoxyphenol) Phenol with 2-tert-butyl, 4-OCH₃ substituents 180.24 Antioxidant; tert-butyl and methoxy groups prevent radical propagation. Food preservative; anti-inflammatory activity in combination with BHT (synergistic effect).
BHT (2,6-di-tert-butyl-4-methylphenol) Phenol with 2,6-di-tert-butyl, 4-CH₃ substituents 220.35 Bulky tert-butyl groups provide steric hindrance to oxidation. Antioxidant in plastics, fuels; weak anti-inflammatory activity alone but potent in BHA/BHT blends.
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol Phenol with 2-hydroxymethyl, 4-(hydroxyethyl-tert-butylamino) substituents 253.34 Ethanolamine side chain; hydroxymethyl group increases polarity. Pharmaceutical impurity (e.g., levalbuterol-related compound); studied via DFT for reactivity.
Salbutamol (Albuterol) Phenol with 3-hydroxymethyl, 4-hydroxy, ethanolamine-tert-butylamino chain 239.31 β₂-adrenergic agonist; hydroxyl groups enhance water solubility. Bronchodilator for asthma; marketed as sulfate salt.
4-Benzyl Albuterol Salbutamol derivative with 4-benzyloxy substituent 329.43 Benzyloxy group increases lipophilicity; tert-butylaminoethanol side chain. Pharmaceutical intermediate; EP-listed impurity in salbutamol synthesis.

Key Structural and Functional Differences:

Substituent Positions: The target compound’s tert-butylaminomethyl group at the 4-position distinguishes it from BHA (4-methoxy, 2-tert-butyl) and BHT (4-methyl, 2,6-di-tert-butyl). This structural variation impacts antioxidant efficacy and solubility .

Biological Activity: BHA and BHT exhibit antioxidant and anti-inflammatory effects, particularly in synergistic 1:1–2:1 molar ratios, by suppressing Cox2 and Tnfa gene expression in macrophages . Albuterol-related compounds (e.g., 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol) are primarily pharmaceutical impurities, requiring stringent analytical control .

Physicochemical Properties :

  • The hydrochloride salt form of the target compound () improves water solubility, critical for reference standards.
  • Hydroxymethyl or benzyloxy substituents in related compounds (e.g., 4-benzyl albuterol) alter logP values, affecting membrane permeability .

Synthetic Pathways :

  • BHA and BHT are synthesized via Friedel-Crafts alkylation, while the target compound and albuterol derivatives involve multi-step reactions, including reductive amination or nucleophilic substitutions (e.g., ) .

Research Findings:

  • Antioxidant Synergy : BHA/BHT combinations (1:1 molar ratio) reduce Cox2 mRNA expression by 60–70% in LPS-activated RAW264.7 cells, outperforming individual compounds .
  • Pharmaceutical Impurities: Derivatives like 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol are scrutinized in USP monographs, necessitating HPLC/spectroscopic characterization .
  • Computational Insights: DFT studies on albuterol analogs reveal electrophilic reactivity at the phenolic oxygen and nucleophilic sites on the tert-butylamino group, guiding impurity profiling .

Biological Activity

4-[(Tert-butylamino)methyl]-2-methoxyphenol, also known as a derivative of methoxyphenol, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a tert-butylamino group and a methoxyphenol moiety, which contribute to its biological activity. Its chemical structure can be represented as follows:

  • Chemical Formula : C12H17NO3
  • Molecular Weight : 221.27 g/mol

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in various cellular models. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases, including cancer and neurodegenerative disorders.

StudyMethodFindings
DPPH AssayDemonstrated strong radical scavenging activity with an IC50 of 15 µM.
Cell CultureReduced ROS levels in HepG2 cells exposed to oxidative stress.

Antimicrobial Activity

The compound has shown promising results against various bacterial and fungal strains. In vitro studies have demonstrated its effectiveness compared to standard antimicrobial agents.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial therapies.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators. Research indicates that it can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activities of this compound are attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group enhances electron donation, allowing the compound to neutralize free radicals effectively.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Cell Signaling Modulation : The compound may interfere with signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer potential.

Case Studies

  • Cancer Research : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
    • Findings : At 50 µM concentration, cell viability decreased by 70%, with increased apoptosis markers observed.
  • Neuroprotection : Another study explored its neuroprotective effects against oxidative stress-induced neuronal cell death. The compound significantly improved cell survival rates in models of oxidative stress.
    • Findings : Pre-treatment with the compound reduced neuronal apoptosis by 40% compared to control groups.

Q & A

Q. What controls are essential in stability studies under varying pH conditions?

  • Methodology : Include forced degradation controls (0.1 M HCl/NaOH, 3% H2_2O2_2) at 40°C. Monitor degradation kinetics via UPLC-PDA at 24/48/72 hrs. Use Arrhenius plots to extrapolate shelf-life. Reference ICH Q1A guidelines for protocol standardization .

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